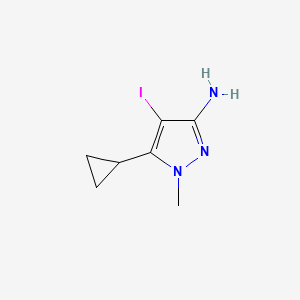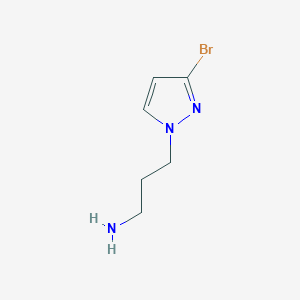
Trivinylphosphine oxide
Vue d'ensemble
Description
Trivinylphosphine oxide is an organophosphorus compound known for its versatile applications in various fields, including industrial and scientific research. It is characterized by the presence of three vinyl groups attached to a phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trivinylphosphine oxide is typically synthesized through a reaction involving phosphorus oxychloride (POCl₃) and vinylmagnesium bromide (VMB). The reaction is temperature-dependent, with the thermodynamically favorable product being produced at lower temperatures. As the reaction temperature increases, an endothermic anionic addition polymerization reaction between this compound and VMB begins .
Industrial Production Methods: In industrial settings, the production of this compound involves carefully controlled reaction conditions to ensure high yield and purity. The use of advanced techniques such as single-crystal analysis and density functional theory (DFT) simulations helps optimize the reaction parameters and understand the underlying chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: Trivinylphosphine oxide undergoes various chemical reactions, including nucleophilic substitution and addition reactions. One notable reaction is the Michael-like addition reaction, where the vinyl anion derived from VMB acts as the nucleophile and attacks the phosphorus atom of POCl₃ .
Common Reagents and Conditions:
Nucleophilic Substitution: Involves reagents like vinylmagnesium bromide (VMB) and phosphorus oxychloride (POCl₃).
Addition Reactions: Typically occur under temperature-controlled conditions to favor the desired product.
Major Products: The major products formed from these reactions include polymeric matrices with enhanced flame-retardant properties and other organophosphorus compounds .
Applications De Recherche Scientifique
Trivinylphosphine oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of flame-retardant polymers and other organophosphorus compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trivinylphosphine oxide involves nucleophilic substitution, where the vinyl anion derived from VMB attacks the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This reaction proceeds through a four-membered ring transition state, similar to the Michael addition reaction .
Comparaison Avec Des Composés Similaires
Triphenylphosphine oxide: Another organophosphorus compound with a similar structure but different applications.
Phosphorus oxychloride: Used as a reagent in the synthesis of trivinylphosphine oxide.
Vinylmagnesium bromide: A key reagent in the synthesis of this compound
Uniqueness: this compound stands out due to its unique combination of vinyl groups and phosphine oxide core, making it a valuable precursor in polymer chemistry and flame-retardant materials. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Propriétés
IUPAC Name |
1-bis(ethenyl)phosphorylethene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9OP/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPTXORSJKSZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337442 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13699-67-7 | |
| Record name | Trivinylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047198.png)
![4-(3-aminophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047199.png)









![Ethyl 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3047215.png)

![4-tert-Butylcalix[4]arene tribenzoate](/img/structure/B3047217.png)
